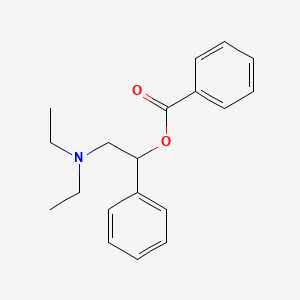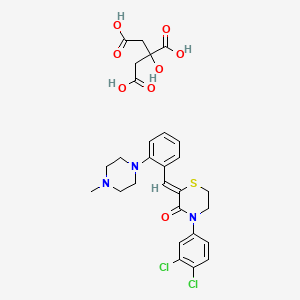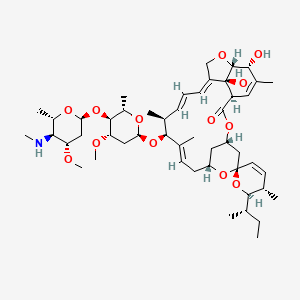
Esonarimod
Descripción general
Descripción
Esonarimod (also known as KE-298) is a derivative of propionic acid developed in Japan . It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as IL-1β, IL-6, and IL-8 .
Synthesis Analysis
An efficient and practical procedure for the synthesis of Esonarimod has been developed . The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, was prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . Esonarimod was then prepared by Michael addition of the intermediate with thioacetic acid .Molecular Structure Analysis
The molecular formula of Esonarimod is C14H16O4S . It has a molecular weight of 280.34 .Chemical Reactions Analysis
The synthesis of Esonarimod involves a Friedel–Crafts acylation followed by a Michael addition . The Friedel–Crafts acylation of toluene with itaconic anhydride yields an intermediate, which then undergoes a Michael addition with thioacetic acid to produce Esonarimod .Physical And Chemical Properties Analysis
Esonarimod is a solid, white to off-white compound . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Immunology: Inhibition of Pro-inflammatory Cytokines
Esonarimod targets IL-12p40 and IL-1α, acting as an inhibitor for these interleukins . These cytokines are known to play a significant role in the immune response by promoting inflammation. Esonarimod’s ability to inhibit these can be beneficial in studying autoimmune diseases and developing treatments that require modulation of the immune system.
Dermatology: Potential Applications in Skin Diseases
While specific studies on Esonarimod in dermatology are not directly available, its anti-inflammatory properties suggest potential applications in treating skin conditions characterized by inflammation, such as psoriasis or eczema .
Rheumatology: Treatment of Rheumatoid Arthritis
Esonarimod was initially developed as an antirheumatic drug. It has shown efficacy in suppressing arthritis in animal models by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This application is particularly relevant for the treatment of rheumatoid arthritis.
Pharmacology: Drug Metabolism and Active Metabolites
In pharmacological studies, Esonarimod undergoes biotransformation to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I). This metabolite then undergoes further extensive metabolism, which includes S-methylation and S-oxidation . Understanding this process is crucial for drug design and personalized medicine.
Biochemistry: Synthesis and Catalysis
Esonarimod’s synthesis involves interesting biochemistry, including the use of elemental sulfur in catalytic strategies for the synthesis of sulfur-containing molecules. This process has implications for the development of new biochemical synthesis methods .
Molecular Biology: Impact on Gene Expression
Although direct evidence of Esonarimod’s applications in molecular biology is limited, its role in modulating cytokine activity could have downstream effects on gene expression. This area could be a potential field of study for understanding the molecular pathways influenced by Esonarimod .
Clinical Trials: Discontinued Phase 3 Studies
Esonarimod reached Phase 3 in clinical trials before being discontinued. The data from these trials can provide valuable insights into the drug’s pharmacodynamics and pharmacokinetics, as well as its safety profile .
Mecanismo De Acción
Target of Action
Esonarimod, also known as KE-298, primarily targets inflammatory cytokines such as IL-1β, IL-6, and IL-8 . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
Esonarimod interacts with its targets by inhibiting the production of these inflammatory cytokines from human peripheral blood mononuclear cells . This interaction results in the suppression of inflammation, which is beneficial in conditions such as arthritis.
Biochemical Pathways
Esonarimod affects the biochemical pathways related to inflammation. By inhibiting the production of inflammatory cytokines, it disrupts the signaling pathways that lead to inflammation. The compound is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Pharmacokinetics
After oral administration, Esonarimod is rapidly and almost completely absorbed, and is well distributed throughout the body . The major component in plasma is the active metabolite, deacetyl-esonarimod, which accounts for approximately 50% of the plasma radioactivity . Esonarimod undergoes extensive metabolism, with urinary and biliary excretions accounting for 89% and 10% of the dose, respectively .
Result of Action
The primary result of Esonarimod’s action is the suppression of inflammation. This is achieved by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This makes Esonarimod effective in suppressing various animal models of arthritis .
Propiedades
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esonarimod | |
CAS RN |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)




